benzyl 1H-pyrazole-4-carboxylate
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Overview
Description
(Phenylmethyl) 1{H}-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of phenylmethyl hydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles, such as using microwave-assisted synthesis or solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
(Phenylmethyl) 1{H}-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
(Phenylmethyl) 1{H}-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-carboxylic acid: A simpler derivative without the phenylmethyl group.
3(5)-Methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of a phenylmethyl group.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains two methyl groups.
Uniqueness
(Phenylmethyl) 1{H}-pyrazole-4-carboxylate is unique due to the presence of the phenylmethyl group, which can enhance its biological activity and chemical reactivity compared to simpler pyrazole derivatives. This structural modification allows for a broader range of applications and interactions with molecular targets.
Properties
IUPAC Name |
benzyl 1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(10-6-12-13-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQCSFKTURXPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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